2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide
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Overview
Description
“2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide” is a chemical compound with the molecular formula C14H12BrNO . Its molecular weight is 290.16 . It is also known as N-(2-Methylphenyl) 2-bromobenzamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H12BrNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Scientific Research Applications
Synthesis and Chemical Properties
A study by Xiao‐Feng Wu et al. (2014) discusses the palladium-catalyzed carbonylative synthesis of N-(2-cyanoaryl)benzamides, highlighting a convenient procedure for synthesizing such compounds. This research is relevant for understanding the synthesis pathways and potential applications of derivatives similar to 2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide in creating complex organic molecules and pharmaceutical compounds (Xiao‐Feng Wu et al., 2014).
Antimicrobial and Antipathogenic Activity
Carmen Limban and colleagues (2011) synthesized and characterized a number of acylthioureas with potential antimicrobial and antibiofilm properties. While not directly related to this compound, this study provides insights into how structural modifications, such as bromination, can influence the biological activity of benzamide derivatives, potentially leading to novel antimicrobial agents (Carmen Limban et al., 2011).
Photocyclization Reactions
T. Nishio and colleagues (2005) investigated the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to various products through dehydrobromination, cyclization, and bromo-migration. This research demonstrates the reactivity of bromo-substituted benzamides under photochemical conditions, which could be applicable in designing light-responsive materials or synthesizing complex organic structures (T. Nishio et al., 2005).
Medicinal Chemistry and Drug Design
Research on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives by M. Eisenhut and colleagues (2000) explores the structure-affinity relationships, metabolic fate, and intracellular localization of compounds with high melanoma uptake. Although this study does not directly involve this compound, it illustrates the potential of benzamide derivatives in medical imaging and targeted therapy for cancer (M. Eisenhut et al., 2000).
Material Science and Dendrimer Synthesis
The work by V. Percec et al. (1994) on the synthesis of "willowlike" thermotropic dendrimers, using bromo-substituted monomers, provides insights into the use of bromo-benzamide derivatives in the field of material science. This research highlights the utility of such compounds in constructing complex macromolecular architectures with potential applications in nanotechnology and materials engineering (V. Percec et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-[cyano-(2-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-11-6-2-3-7-12(11)15(10-18)19-16(20)13-8-4-5-9-14(13)17/h2-9,15H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQYVXHSYQOMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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